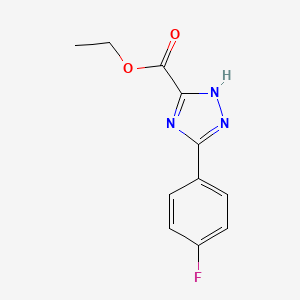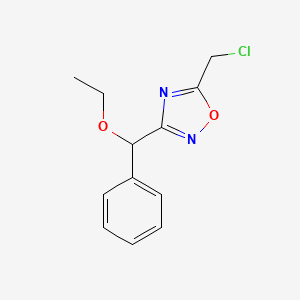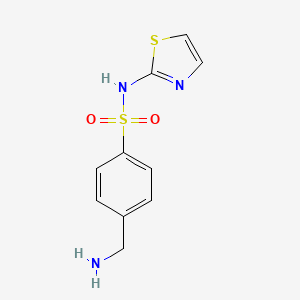![molecular formula C4H3N5O B15096605 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines elements of both triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated with various alkyl halides to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as triethylamine in acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of cellular processes and molecular interactions due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This mechanism is particularly effective in cancer cells, which rely on rapid DNA replication for proliferation.
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-d]pyrimidin-7-one: Similar in structure but contains a sulfur atom in place of the nitrogen atom in the triazole ring.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a pyridine ring fused to the pyrimidine core.
Uniqueness: 3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one is unique due to its triazole-pyrimidine fusion, which imparts distinct chemical and biological properties. This fusion enhances its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C4H3N5O |
|---|---|
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
3a,6-dihydrotriazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1,3H,(H,5,6,10) |
Clé InChI |
JNXBUGUHRRDXPK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=NN=N2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



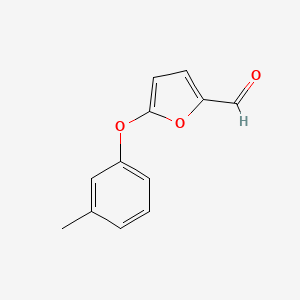
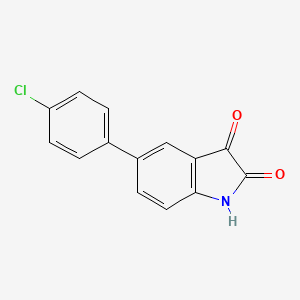
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
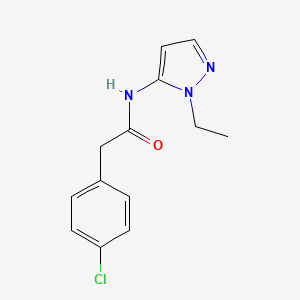
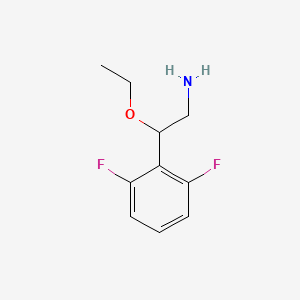
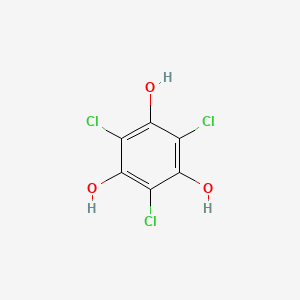
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
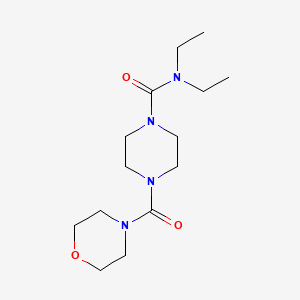

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
